molecular formula C17H13Cl2NO3S B2880430 N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide CAS No. 178970-84-8

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B2880430
CAS No.: 178970-84-8
M. Wt: 382.26
InChI Key: OWGXKQOZTOWCSV-UHFFFAOYSA-N
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Description

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a naphthalene ring substituted with chlorine and hydroxyl groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, 2,3-dichloronaphthalene, is subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

    Sulfonamide Formation: The hydroxylated naphthalene derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might influence biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.

    N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methoxybenzenesulfonamide: Features a methoxy group on the benzene ring.

Uniqueness

The presence of the 4-methyl group on the benzenesulfonamide moiety may influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. This makes N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide unique compared to its analogs.

Properties

IUPAC Name

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-6-8-11(9-7-10)24(22,23)20-16-12-4-2-3-5-13(12)17(21)15(19)14(16)18/h2-9,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGXKQOZTOWCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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